Halogen-Dependent Antibacterial Target Engagement: 3-Bromo vs. 3-Chloro (KKL-55) Scaffolds
The 3-bromo substituent on the benzamide core provides a distinct steric and electronic profile compared to the 3-chloro variant in the well-characterized antibacterial lead KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) [1]. In a comparable structural context, the chlorine-to-bromine substitution can modulate the halogen bonding interaction distance and angle with the EF-Tu protein backbone, potentially altering binding kinetics [2]. KKL-55 demonstrates specific inhibition of trans-translation in Bacillus anthracis at 10 µM, with co-crystal structures revealing the 3-chloro substituent occupying a defined hydrophobic pocket [1][3]. However, systematic halogen-scanning SAR data directly comparing 3-Br vs. 3-Cl vs. 3-F in this exact scaffold have not been published in the primary literature, representing a significant data gap [4].
| Evidence Dimension | Antibacterial target engagement (trans-translation inhibition by structural analog) |
|---|---|
| Target Compound Data | No direct experimental data available for 3-bromo-N-(2H-tetrazol-5-yl)benzamide in this assay |
| Comparator Or Baseline | KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide): 10 µM inhibits trans-translation in B. anthracis; Kd ~158 nM to EF-Tu (MS-based chemoproteomics, BindingDB BDBM50098250) |
| Quantified Difference | Not quantified; halogen-dependent activity modulation inferred from class SAR but unverified for this specific compound |
| Conditions | In vitro trans-translation assay (B. anthracis); X-ray crystallography of E. coli EF-Tu complex (2.23 Å); chemoproteomic binding assay in human HUT78 cells |
Why This Matters
The 3-bromo substitution offers a larger van der Waals radius (1.85 Å) and distinct polarizability compared to chlorine (1.75 Å), which can be exploited to fine-tune halogen bonding and hydrophobic packing in fragment-based drug design targeting the EF-Tu trans-translation pathway.
- [1] Marathe, N., Nguyen, H.A., Alumasa, J.N. et al. (2023). 'Antibiotic that inhibits trans-translation blocks binding of EF-Tu to tmRNA but not to tRNA', mBio, 14(5), e01461-23. doi: 10.1128/mbio.01461-23 View Source
- [2] PDB 8FR3: E. coli EF-Tu in complex with KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide). Deposited 2023. View Source
- [3] MeSH Supplementary Concept Data: KKL-55. National Library of Medicine, 2026. View Source
- [4] BindingDB Entry BDBM50098250 (CHEMBL3590389). Kd=158 nM to ATAD2 in HUT78 cells by chemoproteomic assay. View Source
